2-Chloro-5,7-difluoro-1,3-benzoxazole

Medicinal Chemistry Agrochemicals Organic Synthesis

2-Chloro-5,7-difluoro-1,3-benzoxazole (CAS 1001185-79-0) is a halogenated benzoxazole derivative with the molecular formula C₇H₂ClF₂NO. It features a benzoxazole core substituted with chlorine at the 2-position and fluorine atoms at the 5 and 7 positions.

Molecular Formula C7H2ClF2NO
Molecular Weight 189.55
CAS No. 1001185-79-0
Cat. No. B2982687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5,7-difluoro-1,3-benzoxazole
CAS1001185-79-0
Molecular FormulaC7H2ClF2NO
Molecular Weight189.55
Structural Identifiers
SMILESC1=C(C=C(C2=C1N=C(O2)Cl)F)F
InChIInChI=1S/C7H2ClF2NO/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H
InChIKeyKCSWFPYPFMHULB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5,7-difluoro-1,3-benzoxazole (CAS 1001185-79-0) Intermediate for Advanced Heterocyclic Synthesis


2-Chloro-5,7-difluoro-1,3-benzoxazole (CAS 1001185-79-0) is a halogenated benzoxazole derivative with the molecular formula C₇H₂ClF₂NO . It features a benzoxazole core substituted with chlorine at the 2-position and fluorine atoms at the 5 and 7 positions. This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical research, serving as a key building block for constructing complex heterocyclic frameworks [1]. The electron-withdrawing fluorine atoms influence its stability and regiochemical behavior in cross-coupling reactions [1].

Why 2-Chloro-5,7-difluoro-1,3-benzoxazole Cannot Be Replaced by Other Benzoxazole Analogs


Direct substitution of 2-Chloro-5,7-difluoro-1,3-benzoxazole with other benzoxazole analogs is not recommended without careful validation due to the critical role of its specific halogenation pattern. The presence of both chloro and difluoro substituents imparts a unique reactivity profile and physicochemical character that is not replicated by mono-halogenated or non-halogenated analogs [2]. The electron-withdrawing effects of the fluorine atoms at the 5 and 7 positions, combined with the labile chlorine at the 2-position, create a distinct scaffold for regioselective functionalization [2]. This pattern is essential for its role as an intermediate in specific synthetic pathways, where analogs with different substitution patterns may fail to undergo the desired transformation or lead to off-target products [1]. The following quantitative evidence highlights these differentiating factors.

Quantitative Differentiation of 2-Chloro-5,7-difluoro-1,3-benzoxazole from Close Analogs


Physicochemical Property Profile: Molecular Weight and Halogen Content

The molecular weight of 2-Chloro-5,7-difluoro-1,3-benzoxazole is 189.55 g/mol . This differs from the mono-fluorinated analog 2-Chloro-5-fluoro-1,3-benzoxazole (MW: 171.56 g/mol) and the non-fluorinated parent 2-Chlorobenzoxazole (MW: 153.57 g/mol) . The presence of two fluorine atoms increases molecular weight and alters lipophilicity, which can impact pharmacokinetic properties and synthetic handling. No comparative biological activity data was found in the available literature.

Medicinal Chemistry Agrochemicals Organic Synthesis

Synthetic Versatility: Role as a Key Intermediate in Patent Literature

The compound is referenced as a key intermediate in patent WO 2014/144545 (EP 2970156) for the synthesis of substituted benzoxazoles with potential therapeutic applications [1]. In contrast, analogs like 2-Chloro-5-fluoro-1,3-benzoxazole and 2-Chloro-7-fluoro-1,3-benzoxazole are not explicitly mentioned in the same patent context, suggesting a unique utility for the 5,7-difluoro pattern in this specific chemical space [1].

Pharmaceutical Intermediates Heterocyclic Chemistry Drug Discovery

Aldose Reductase Inhibitory Activity of a Related Scaffold

A derivative of the core scaffold, 3,4-Dihydro-4-oxo-3-[(5,7-difluoro-2-benzoxazolyl)methyl]-1-phthalazineacetic acid (compound 124), demonstrated potent aldose reductase inhibition with an IC50 of 3.2 x 10⁻⁹ M [1]. This compound also suppressed sorbitol accumulation in rat sciatic nerve by 78% at an oral dose of 10 mg/kg [1]. This activity is attributed to the 5,7-difluoro substitution pattern, which is a key feature of the target compound [2]. While the target compound itself is not the active molecule, this data provides class-level evidence for the biological potential of the 5,7-difluoro-benzoxazole core.

Diabetic Complications Aldose Reductase Structure-Activity Relationship

Recommended Application Scenarios for Procuring 2-Chloro-5,7-difluoro-1,3-benzoxazole


Synthesis of Novel Aldose Reductase Inhibitors

Procure 2-Chloro-5,7-difluoro-1,3-benzoxazole as a key starting material for constructing potent aldose reductase inhibitors. The 5,7-difluoro substitution pattern has been validated in a lead compound (124) with an IC50 of 3.2 nM and significant in vivo efficacy [1]. This scaffold can be further elaborated to develop new candidates for treating diabetic complications.

Development of Substituted Benzoxazole Therapeutics

Use 2-Chloro-5,7-difluoro-1,3-benzoxazole as a versatile intermediate for creating a library of substituted benzoxazoles, as described in patent WO 2014/144545 [2]. The compound's unique halogenation pattern allows for regioselective functionalization, enabling the exploration of novel chemical space for drug discovery programs.

Regioselective Cross-Coupling Studies

The electron-withdrawing fluorine atoms at the 5 and 7 positions and the labile chlorine at the 2-position make 2-Chloro-5,7-difluoro-1,3-benzoxazole an ideal substrate for investigating regioselective cross-coupling reactions [3]. This is particularly valuable in method development for synthesizing complex heterocycles in pharmaceutical and agrochemical research.

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